molecular formula C18H23NO4S2 B2721138 4-(((Furan-2-ylmethyl)thio)methyl)-1-((3-methoxyphenyl)sulfonyl)piperidine CAS No. 1396861-13-4

4-(((Furan-2-ylmethyl)thio)methyl)-1-((3-methoxyphenyl)sulfonyl)piperidine

Cat. No.: B2721138
CAS No.: 1396861-13-4
M. Wt: 381.51
InChI Key: QZNOUUGJJGYOOH-UHFFFAOYSA-N
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Description

The compound is a piperidine derivative with a furan ring and a phenyl ring attached. Piperidine is a common structure in many pharmaceuticals and natural products, and furan and phenyl rings are also common in many organic compounds .


Molecular Structure Analysis

The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom. It also has a furan ring, which is a five-membered ring with an oxygen atom, and a phenyl ring, which is a six-membered ring with six carbon atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence its properties include the presence and position of functional groups, the overall shape of the molecule, and the presence of any chiral centers .

Scientific Research Applications

Antimicrobial Activities

Compounds derived from furan-2-carbohydrazide, involving triazole and oxadiazole derivatives, have been synthesized and shown to display antimicrobial activities. The process includes the conversion of triazole compounds into corresponding Mannich bases using secondary amines, including piperidine derivatives. These synthesized compounds were characterized and evaluated for their antimicrobial potential, demonstrating activity against tested microorganisms (Başoğlu et al., 2013).

Receptor Agonists

Novel (4-piperidin-1-yl)-phenyl sulfonamides were prepared and evaluated for biological activity on human beta(3)-adrenergic receptors. The study included structural modifications to enhance the compound's potency and selectivity, leading to the identification of potent agonists with low affinities for beta(1)- and beta(2)-adrenergic receptors. This research contributes to the development of compounds with potential therapeutic applications (Hu et al., 2001).

Synthesis of Novel Compounds

Research on the synthesis and derivatization of 4-arylsulfonylthiophene- and furan-2-sulfonamides involves generating novel compounds from 3-arylsulfonyl heterocycles. This synthesis pathway includes steps like chlorosulfonation and bromination, leading to a variety of amine derivatives. These compounds' development showcases the versatility of sulfur and nitrogen-containing heterocycles in organic synthesis (Hartman & Halczenko, 1990).

Pharmacological Properties

The design and synthesis of benzamide derivatives as serotonin 4 receptor agonists highlight the ongoing efforts to develop compounds with specific receptor affinities. These efforts aim to identify compounds with favorable pharmacological profiles for gastrointestinal motility, demonstrating the importance of structural modification in achieving desired biological activities (Sonda et al., 2003).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Without specific information, it’s not possible to provide a detailed mechanism of action .

Safety and Hazards

The safety and hazards of the compound would depend on its exact structure and properties. Without specific information, it’s not possible to provide detailed safety and hazard information .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve studying its mechanism of action in biological or chemical processes .

Properties

IUPAC Name

4-(furan-2-ylmethylsulfanylmethyl)-1-(3-methoxyphenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S2/c1-22-16-4-2-6-18(12-16)25(20,21)19-9-7-15(8-10-19)13-24-14-17-5-3-11-23-17/h2-6,11-12,15H,7-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNOUUGJJGYOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)CSCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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